2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an amino group and a dione functional group contributes to its reactivity and interaction with biological targets, making it a subject of research in pharmacology and organic synthesis .
This compound falls under the category of pyrrolo[3,4-c]pyridines, which are known for their diverse pharmacological properties. The classification is based on the structural framework that includes both pyrrole and pyridine rings fused together. It is often studied for its potential applications in drug development, particularly in the search for new analgesic and sedative agents .
The synthesis of 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multi-step organic reactions. A common synthetic route includes the cyclization of 3,4-diaminopyridine with maleic anhydride under controlled conditions. This reaction can be catalyzed to enhance yield and selectivity .
The molecular formula for 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is with a molecular weight of approximately 150.13 g/mol. The structure consists of a pyrrolo[3,4-c]pyridine core featuring an amino group at position 2 and a dione functionality at positions 1 and 3.
The compound participates in several chemical reactions:
Common reagents used in these reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific biological targets. Research indicates that similar compounds exhibit activity against fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and survival.
Studies suggest that these compounds may inhibit cell proliferation in various cancer cell lines and induce apoptosis through pathways involving FGFR signaling . Further research is required to elucidate the exact pathways involved.
The compound has notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that derivatives of this compound have shown significant biological activities including antinociceptive effects comparable to conventional analgesics like morphine .
The primary applications of 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione are within scientific research fields focused on drug discovery and development. Its potential uses include:
Research continues into optimizing its pharmacological profile for clinical use .
Pyrrolopyridines represent a privileged class of nitrogen-fused heterocycles that have revolutionized targeted drug design due to their bioisosteric relationship with purine nucleotides. Among these, the pyrrolo[3,4-c]pyridine isomer exhibits distinct electronic properties and spatial geometry that enable selective interactions with biological targets. Characterized by a bridgehead nitrogen atom and a fused five-membered pyrrole ring, this scaffold serves as a versatile template for developing kinase inhibitors, epigenetic modulators, and diagnostic probes. The 2-amino-1,3-dione derivative specifically enhances these properties through hydrogen bonding capabilities and dipole moment optimization, positioning it as a next-generation pharmacophore for challenging therapeutic targets.
Pyrrolopyridines comprise seven structural isomers differentiated by ring fusion positions and nitrogen atom orientation. The [3,4-c]-fused system belongs to the c-regioisomer family where the pyrrole nitrogen is adjacent to the pyridine nitrogen, creating a conjugated system with exceptional π-deficiency. This contrasts with [2,3-b] isomers (e.g., 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, CID 14707943) where fusion occurs at bonds 2-3 and 3-4 of the pyridine ring, resulting in divergent electronic profiles [3] [4]. The [3,2-b] isomers (CID 9226) exhibit reversed fusion geometry, further altering dipole moments and basicity [1] [7].
Table 1: Structural Taxonomy of Key Pyrrolopyridine Isomers
| Isomer Type | Representative Compound | Fusion Pattern | Molecular Formula | Distinctive Properties |
|---|---|---|---|---|
| [3,4-c] | 2-Amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione | 3a-6, 7a-4 | C₇H₅N₃O₂ | High dipole moment, dual hydrogen-bond acceptor |
| [2,3-b] | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | 2a-3, 3a-8a | C₇H₄N₂O₂ | Planar configuration, pKa ∼-2.60 [3] |
| [3,2-b] | 1H-Pyrrolo[3,2-b]pyridine | 3a-2, 7a-3a | C₇H₆N₂ | Moderate basicity, lower electron deficiency [7] |
| [3,4-c] Benzyl | 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione | 3a-6, 7a-4 | C₁₄H₁₀N₂O₂ | Enhanced lipophilicity (logP ∼2.1) [2] |
The [3,4-c] isomer’s angular fusion creates a non-planar "V-shaped" geometry that enhances complementarity with allosteric protein pockets—a feature exploited in kinase inhibitor design. Quantum mechanical calculations reveal significantly higher electron affinity (∼2.8 eV) compared to [2,3-b] isomers (∼1.9 eV), enabling superior charge transfer interactions with target biomolecules.
Pyrrolo[3,4-c]pyridine derivatives emerged as critical scaffolds following the discovery of their protein kinase inhibition potential in the early 2000s. The prototypical 2-benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione (CAS 18205-25-9) demonstrated unprecedented selectivity for serine/threonine kinases through a unique ATP-competitive mechanism, spurring over 15 patent filings between 2010–2020 [2] [5]. Its molecular architecture enabled three-point binding:
This compound’s documented role as an intermediate for anticancer agents—particularly those targeting tyrosine kinase signaling pathways—established the [3,4-c] framework as a versatile template for oncology applications [2]. Subsequent modifications, including the introduction of electron-donating amino groups at position 2, significantly improved metabolic stability and blood-brain barrier penetration in preclinical models. Beyond therapeutics, the scaffold’s luminescent properties facilitated development of fluorescent probes for real-time imaging of kinase activity in live cells, as evidenced in biochemical studies [2].
The strategic incorporation of an amino group at position 2 addresses three critical limitations of first-generation pyrrolopyridinediones:
Table 2: Comparative Molecular Properties of Pyrrolo[3,4-c]pyridine Derivatives
| Property | 2-Benzyl Derivative | 2-Amino Target Compound | Biofunctional Advantage |
|---|---|---|---|
| Molecular Weight | 238.24 g/mol [2] | 177.15 g/mol | Reduced metabolic load |
| Hydrogen Bond Donors | 0 | 2 | Enhanced target engagement |
| Calculated logP (cLogP) | 2.1 | 1.3 | Improved aqueous solubility |
| Dipole Moment | ∼5.2 Debye | ∼6.8 Debye | Stronger polar interactions |
| Synthetic Versatility | Limited to electrophilic substitution | Enables diazotization, acylation, reductive amination | Diverse analog generation |
The amino group’s ortho-positioning to the dione system facilitates chelate formation with transition metals, opening applications in radiopharmaceuticals and catalytic metalloenzyme inhibition. These properties collectively establish 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione as a superior multifunctional building block for modern drug discovery pipelines.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9